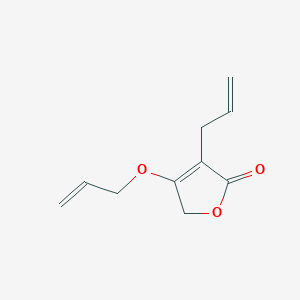
2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- is an organic compound belonging to the furanone family It is characterized by a furanone ring substituted with propenyl and propenyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- typically involves the reaction of furanone derivatives with propenyl and propenyloxy reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the furanone derivative is treated with propenyl bromide and propenyloxy bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furanone derivatives.
Substitution: The propenyl and propenyloxy groups can participate in substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Reduced furanone derivatives.
Substitution: Substituted furanone derivatives with nucleophilic groups.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism by which 2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s propenyl and propenyloxy groups can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the furanone ring can interact with receptor sites, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
2(5H)-Furanone, 3-(2-propenyl)-4-hydroxy-: Similar structure but with a hydroxyl group instead of a propenyloxy group.
2(5H)-Furanone, 3-(2-propenyl)-4-methoxy-: Similar structure but with a methoxy group instead of a propenyloxy group.
2(5H)-Furanone, 3-(2-propenyl)-4-ethoxy-: Similar structure but with an ethoxy group instead of a propenyloxy group.
Uniqueness: 2(5H)-Furanone, 3-(2-propenyl)-4-(2-propenyloxy)- is unique due to the presence of both propenyl and propenyloxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
124706-42-9 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-prop-2-enoxy-4-prop-2-enyl-2H-furan-5-one |
InChI |
InChI=1S/C10H12O3/c1-3-5-8-9(12-6-4-2)7-13-10(8)11/h3-4H,1-2,5-7H2 |
Clave InChI |
XLXRAUJPOIJHNU-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(COC1=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


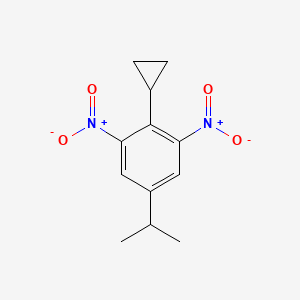
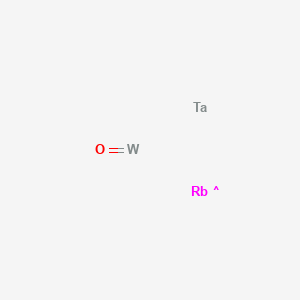
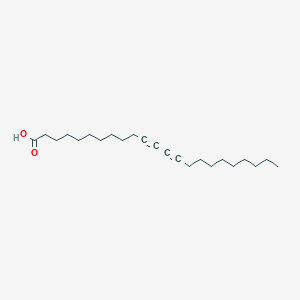
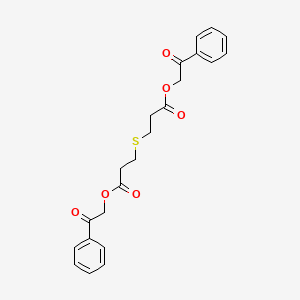
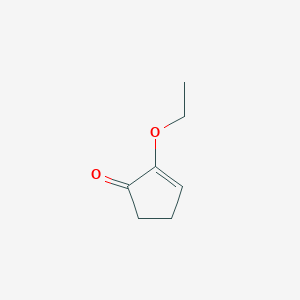
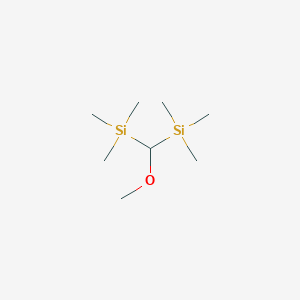
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
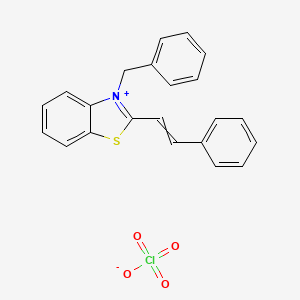
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
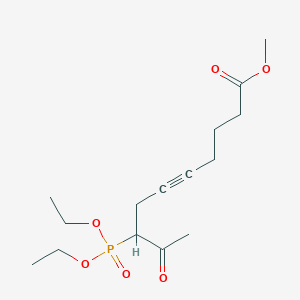

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
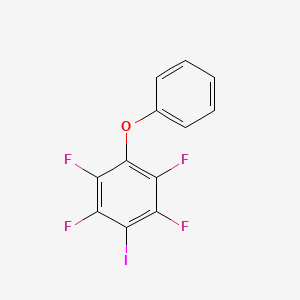
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
